molecular formula C10H11NOS B12517665 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene CAS No. 742097-60-5

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene

Cat. No.: B12517665
CAS No.: 742097-60-5
M. Wt: 193.27 g/mol
InChI Key: YVXSPFUGHNUWEA-UHFFFAOYSA-N
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Description

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene is an organic compound belonging to the isothiocyanate family It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups

Preparation Methods

The synthesis of 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired isothiocyanate compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting cancer cells.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it targets specific pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene include:

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene These compounds share the isothiocyanate functional group but differ in their substituents on the benzene ring. The unique combination of methoxy and methyl groups in this compound contributes to its distinct chemical properties and potential applications.

Properties

CAS No.

742097-60-5

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-(isothiocyanatomethyl)-4-methoxy-2-methylbenzene

InChI

InChI=1S/C10H11NOS/c1-8-5-10(12-2)4-3-9(8)6-11-7-13/h3-5H,6H2,1-2H3

InChI Key

YVXSPFUGHNUWEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CN=C=S

Origin of Product

United States

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